molecular formula C20H14O3 B12493467 3-Formylphenyl biphenyl-4-carboxylate

3-Formylphenyl biphenyl-4-carboxylate

Cat. No.: B12493467
M. Wt: 302.3 g/mol
InChI Key: ORUUAIYMQFDVSD-UHFFFAOYSA-N
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Description

3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a formyl group and a carboxylate group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylate groups play a crucial role in binding to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to the presence of both formyl and carboxylate groups on a biphenyl scaffold, which imparts distinct chemical reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

(3-formylphenyl) 4-phenylbenzoate

InChI

InChI=1S/C20H14O3/c21-14-15-5-4-8-19(13-15)23-20(22)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H

InChI Key

ORUUAIYMQFDVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O

Origin of Product

United States

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